molecular formula C11H12O4S B12610458 3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid CAS No. 881688-69-3

3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid

Cat. No.: B12610458
CAS No.: 881688-69-3
M. Wt: 240.28 g/mol
InChI Key: VKLORHYRGDAUMD-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a sulfanyl group, which is further connected to a 2-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid typically involves the reaction of 3-methoxybenzenethiol with a suitable α-keto acid derivative. One common method is the nucleophilic substitution reaction where 3-methoxybenzenethiol reacts with an α-halo acid derivative under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the 2-oxobutanoic acid moiety can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methoxyphenyl)sulfanyl]acetic acid
  • 2,3-Bis-acetylsulfanylsuccinic acid
  • 2,3-Bis(3,4-dimethoxyphenyl)acrylic acid

Uniqueness

3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid is unique due to the presence of both a methoxyphenyl group and a sulfanyl group attached to a 2-oxobutanoic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

CAS No.

881688-69-3

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

3-(3-methoxyphenyl)sulfanyl-2-oxobutanoic acid

InChI

InChI=1S/C11H12O4S/c1-7(10(12)11(13)14)16-9-5-3-4-8(6-9)15-2/h3-7H,1-2H3,(H,13,14)

InChI Key

VKLORHYRGDAUMD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(=O)O)SC1=CC=CC(=C1)OC

Origin of Product

United States

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